molecular formula C9H18O2 B3028377 (4,4-Dimethylcyclohexyl)methanediol CAS No. 1965310-35-3

(4,4-Dimethylcyclohexyl)methanediol

Cat. No.: B3028377
CAS No.: 1965310-35-3
M. Wt: 158.24
InChI Key: BKYARZUZUNFSHI-UHFFFAOYSA-N
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Description

(4,4-Dimethylcyclohexyl)methanediol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, featuring two hydroxyl groups attached to a cyclohexyl ring substituted with two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylcyclohexyl)methanediol typically involves the hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol. The reaction is usually carried out in the presence of a copper chromite catalyst under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows a similar route, utilizing large-scale hydrogenation reactors and optimized catalyst systems to achieve high yields and purity. The process involves careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)methanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexyl derivatives with different substitution patterns.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include cyclohexanone derivatives, cyclohexyl esters, and cyclohexyl ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4,4-Dimethylcyclohexyl)methanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (4,4-Dimethylcyclohexyl)methanediol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanedimethanol (CHDM): A diol with similar structural features but without the methyl substitutions at the 4-position.

    1,4-Cyclohexanediol: Another diol with hydroxyl groups at the 1 and 4 positions of the cyclohexane ring.

Uniqueness

(4,4-Dimethylcyclohexyl)methanediol is unique due to the presence of methyl groups at the 4-position, which can influence its reactivity and physical properties. This structural feature can lead to differences in solubility, boiling point, and chemical behavior compared to other similar diols .

Properties

IUPAC Name

(4,4-dimethylcyclohexyl)methanediol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2)5-3-7(4-6-9)8(10)11/h7-8,10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYARZUZUNFSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273619
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965310-35-3
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965310-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanediol, 1-(4,4-dimethylcyclohexyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 2
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 3
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 4
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 5
(4,4-Dimethylcyclohexyl)methanediol
Reactant of Route 6
(4,4-Dimethylcyclohexyl)methanediol

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